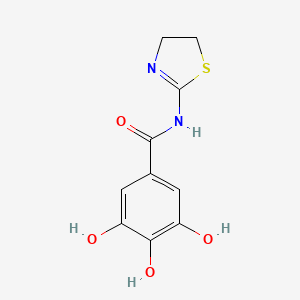
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide is a compound that features a thiazole ring and a benzamide moiety. Thiazole rings are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide typically involves the formation of the thiazole ring followed by its attachment to the benzamide structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring . The benzamide moiety can then be introduced through amide bond formation using reagents like carbodiimides or acid chlorides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzamide moiety can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole and benzamide derivatives.
科学的研究の応用
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and targets depend on the specific biological context and application .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(4,5-Dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide is unique due to its combination of a thiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
692752-51-5 |
|---|---|
分子式 |
C10H10N2O4S |
分子量 |
254.26 g/mol |
IUPAC名 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3,4,5-trihydroxybenzamide |
InChI |
InChI=1S/C10H10N2O4S/c13-6-3-5(4-7(14)8(6)15)9(16)12-10-11-1-2-17-10/h3-4,13-15H,1-2H2,(H,11,12,16) |
InChIキー |
NTBBUWBAFBYPGL-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)NC(=O)C2=CC(=C(C(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















